molecular formula C12H18ClN B1453324 N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride CAS No. 909702-86-9

N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride

Cat. No. B1453324
M. Wt: 211.73 g/mol
InChI Key: WLLZUEMEHNSROV-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is a chemical compound with the CAS Number: 909702-86-9 . It has a molecular weight of 211.73 . It is commonly used in scientific research due to its diverse applications.


Molecular Structure Analysis

The InChI code for N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is 1S/C12H17N.ClH/c1-9-4-3-5-11(10(9)2)8-13-12-6-7-12;/h3-5,12-13H,6-8H2,1-2H3;1H . This indicates the molecular structure of the compound. The molecule contains a total of 30 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, and 1 Nitrogen atom .


Physical And Chemical Properties Analysis

N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is a solid at room temperature . It has a molecular weight of 211.73 . The compound’s InChI code is 1S/C12H17N.ClH/c1-9-4-3-5-11(10(9)2)8-13-12-6-7-12;/h3-5,12-13H,6-8H2,1-2H3;1H , which provides information about its molecular structure.

Scientific Research Applications

DNA Packaging and Gene Expression

N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride plays a role in the inhibition of Lysine-specific demethylase 1 (LSD1), an enzyme crucial for DNA packaging in eukaryotic cells. LSD1 inhibitors, including compounds like N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride, have been researched for their potential in treating various diseases, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. These inhibitors can alter gene expression by affecting histone methylation, a key process in chromatin regulation (B. Blass, 2016).

Synthesis of Biologically Active Compounds

The synthesis of cyclopropylamines, such as N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride, involves novel methodologies that produce biologically active compounds. These cyclopropylamines are significant as building blocks in various bioactive compounds, showcasing their versatility in pharmaceutical and chemical research. The process involves Ti(II)-mediated intramolecular coupling, resulting in novel and strained bicyclic structures (Cao, Xiao, & Joullié, 1999).

Exploration of Chemical Properties

Safety And Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with the compound are H314, indicating that it causes severe skin burns and eye damage . The precautionary statements are P280, P271, P309, and P311, advising to wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and call a POISON CENTER or doctor/physician if you feel unwell .

properties

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-4-3-5-11(10(9)2)8-13-12-6-7-12;/h3-5,12-13H,6-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLZUEMEHNSROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNC2CC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679866
Record name N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride

CAS RN

909702-86-9
Record name N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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